molecular formula C8H8Cl2N2 B1315153 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine CAS No. 67279-24-7

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Cat. No.: B1315153
CAS No.: 67279-24-7
M. Wt: 203.07 g/mol
InChI Key: KLFNXIXNWZZRLE-UHFFFAOYSA-N
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Description

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: is an organic compound with the molecular formula C8H8Cl2N2 . It is a derivative of phthalazine, characterized by the presence of two chlorine atoms at the 1 and 4 positions and a tetrahydrophthalazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine can be synthesized through the reaction of 2,3,5,6,7,8-hexahydro-phthalazine-1,4-dione with phosphorus oxychloride . The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specified period. The product is then isolated by filtration and dried in a vacuum oven .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different hydrogenation levels.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, for reduction reactions.

    Oxidizing Agents: Potassium permanganate or other strong oxidizers for oxidation reactions.

Major Products Formed

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Reduced Derivatives: Products with varying degrees of hydrogenation.

    Oxidized Derivatives: Products with different oxidation states.

Scientific Research Applications

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorophthalazine: A similar compound with a phthalazine ring system but without the tetrahydro modification.

    1,4-Dibromo-5,6,7,8-tetrahydrophthalazine: A brominated analog with similar structural features.

    1,4-Dichloro-2,3,5,6-tetrahydrophthalazine: A positional isomer with chlorine atoms at different positions.

Uniqueness

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine is unique due to its specific substitution pattern and tetrahydrophthalazine ring system. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

1,4-dichloro-5,6,7,8-tetrahydrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFNXIXNWZZRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504666
Record name 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67279-24-7
Record name 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67279-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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